molecular formula C15H15ClN2O B8122330 5-Amino-4'-chlorobiphenyl-3-carboxylic acid ethylamide

5-Amino-4'-chlorobiphenyl-3-carboxylic acid ethylamide

Cat. No.: B8122330
M. Wt: 274.74 g/mol
InChI Key: AMKZLZPXZAGUTB-UHFFFAOYSA-N
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Description

5-Amino-4’-chlorobiphenyl-3-carboxylic acid ethylamide is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group at the 5-position, a chlorine atom at the 4’-position, and an ethylamide group at the 3-carboxylic acid position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4’-chlorobiphenyl-3-carboxylic acid ethylamide typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes:

    Nitration: Introduction of a nitro group to the biphenyl structure.

    Reduction: Conversion of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Halogenation: Introduction of a chlorine atom at the desired position using reagents like thionyl chloride or N-chlorosuccinimide.

    Amidation: Formation of the ethylamide group through the reaction of the carboxylic acid derivative with ethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for halogenation and amidation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4’-chlorobiphenyl-3-carboxylic acid ethylamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

5-Amino-4’-chlorobiphenyl-3-carboxylic acid ethylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Amino-4’-chlorobiphenyl-3-carboxylic acid ethylamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom and ethylamide group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-4’-chlorobiphenyl-3-carboxylic acid ethylamide
  • 5-Amino-3’-chlorobiphenyl-3-carboxylic acid ethylamide
  • 5-Amino-4’-bromobiphenyl-3-carboxylic acid ethylamide

Uniqueness

5-Amino-4’-chlorobiphenyl-3-carboxylic acid ethylamide is unique due to the specific positioning of the amino, chlorine, and ethylamide groups on the biphenyl structure. This unique arrangement confers distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-5-(4-chlorophenyl)-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-2-18-15(19)12-7-11(8-14(17)9-12)10-3-5-13(16)6-4-10/h3-9H,2,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKZLZPXZAGUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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